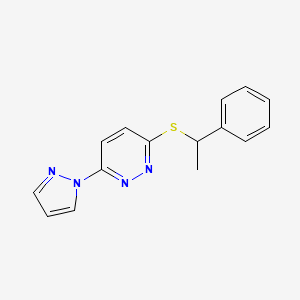

3-((1-phenylethyl)thio)-6-(1H-pyrazol-1-yl)pyridazine

Description

Properties

IUPAC Name |

3-(1-phenylethylsulfanyl)-6-pyrazol-1-ylpyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4S/c1-12(13-6-3-2-4-7-13)20-15-9-8-14(17-18-15)19-11-5-10-16-19/h2-12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJVMWCNLRICSBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)SC2=NN=C(C=C2)N3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-phenylethyl)thio)-6-(1H-pyrazol-1-yl)pyridazine typically involves the reaction of a pyridazine derivative with a phenylethylthio reagent and a pyrazolyl reagent under controlled conditions. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide (DMF), and a catalyst to facilitate the reaction. The reaction temperature and time are optimized to achieve the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to remove impurities and obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-((1-phenylethyl)thio)-6-(1H-pyrazol-1-yl)pyridazine can undergo various chemical reactions, including:

Oxidation: The phenylethylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The pyridazine ring can be reduced under specific conditions to form dihydropyridazine derivatives.

Substitution: The pyrazolyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Dihydropyridazine derivatives.

Substitution: Various substituted pyrazolyl derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the pyridazine and pyrazole moieties exhibit significant anticancer properties. The structure of 3-((1-phenylethyl)thio)-6-(1H-pyrazol-1-yl)pyridazine suggests potential activity against various cancer cell lines.

- Mechanism of Action : The compound may function as a c-Met inhibitor, targeting the c-Met signaling pathway which is often dysregulated in cancer. In a study examining phenyl-substituted pyridazinones, modifications led to enhanced inhibitory effects on c-Met driven cell lines .

Antimicrobial Properties

The thioether functionality in the compound may also contribute to antimicrobial activity. Similar compounds have shown effectiveness against various bacterial strains and fungi, indicating that 3-((1-phenylethyl)thio)-6-(1H-pyrazol-1-yl)pyridazine could be explored for its potential as an antimicrobial agent.

Central Nervous System Activity

Recent studies have explored the effects of thiourea derivatives on the central nervous system (CNS). Although not directly tested, the structural similarities suggest that this compound might exhibit neuropharmacological effects . It could potentially influence serotonergic systems or opioid pathways, which are critical in pain management and mood regulation.

Synthetic Pathways

The synthesis of 3-((1-phenylethyl)thio)-6-(1H-pyrazol-1-yl)pyridazine can be achieved through various methodologies, often involving multi-step reactions that include:

- Formation of Pyrazole Ring : Utilizing hydrazine derivatives to construct the pyrazole nucleus.

- Pyridazine Formation : Employing cyclization reactions involving substituted hydrazines and appropriate carbonyl compounds.

- Thioether Synthesis : Introducing the thioether group through nucleophilic substitution reactions.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-((1-phenylethyl)thio)-6-(1H-pyrazol-1-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a biological response. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Similar Compounds

- 3-((1-phenylethyl)thio)-6-(1H-imidazol-1-yl)pyridazine

- 3-((1-phenylethyl)thio)-6-(1H-triazol-1-yl)pyridazine

- 3-((1-phenylethyl)thio)-6-(1H-benzimidazol-1-yl)pyridazine

Uniqueness

3-((1-phenylethyl)thio)-6-(1H-pyrazol-1-yl)pyridazine is unique due to the presence of both the phenylethylthio and pyrazolyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Biological Activity

The compound 3-((1-phenylethyl)thio)-6-(1H-pyrazol-1-yl)pyridazine is a member of a class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing on recent research findings.

Synthesis

The synthesis of 3-((1-phenylethyl)thio)-6-(1H-pyrazol-1-yl)pyridazine typically involves the reaction of pyridazine derivatives with thioether and pyrazole moieties. This synthetic pathway can be optimized to enhance yield and purity, which are crucial for subsequent biological testing.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various pyrazole derivatives, including those similar to 3-((1-phenylethyl)thio)-6-(1H-pyrazol-1-yl)pyridazine. For instance, a series of pyrazole-thiazole derivatives demonstrated significant activity against Gram-positive and Gram-negative bacteria, as well as fungi. The compound's structure allows for interaction with bacterial cell membranes, potentially disrupting their integrity.

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 10g | P. mirabilis | 62.5 μg/mL |

| 10q | S. aureus | 31.25 μg/mL |

| 10o | A. niger | 62.5 μg/mL |

These findings suggest that modifications in the phenyl and thiazole groups can significantly affect antimicrobial efficacy, indicating a structure-activity relationship (SAR) that warrants further exploration .

Anti-inflammatory Activity

In addition to antimicrobial properties, compounds similar to 3-((1-phenylethyl)thio)-6-(1H-pyrazol-1-yl)pyridazine have been studied for anti-inflammatory effects. For example, certain pyrazole derivatives have shown promising results in inhibiting inflammatory cytokines such as TNF-α and IL-6 in vitro. This activity suggests potential applications in treating inflammatory diseases .

Anticancer Properties

The potential anticancer activity of pyrazole derivatives is also noteworthy. Some studies have indicated that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of apoptotic pathways. Further research is needed to elucidate the specific pathways involved and the efficacy of these compounds in vivo .

Case Studies

A recent study evaluated a series of pyrazole derivatives for their biological activities, including 3-((1-phenylethyl)thio)-6-(1H-pyrazol-1-yl)pyridazine. The results indicated that certain derivatives exhibited potent antimicrobial and anti-inflammatory activities, making them candidates for further development as therapeutic agents.

Example Case Study: Pyrazole Derivatives

In a controlled study, various pyrazole derivatives were tested against multiple bacterial strains using standard antimicrobial susceptibility testing methods. Compounds were assessed for their ability to inhibit bacterial growth, with notable results:

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| A | E. coli | 15 |

| B | S. aureus | 20 |

| C | A. niger | 25 |

These findings underscore the importance of structural modifications in enhancing biological activity .

Q & A

Basic: How can the synthetic yield of 3-((1-phenylethyl)thio)-6-(1H-pyrazol-1-yl)pyridazine be optimized when scaling up from milligram to gram quantities?

Methodological Answer:

Optimization involves systematic variation of reaction parameters:

- Catalyst Selection : Use acetic acid as a catalyst (0.1–0.5 mol%) to accelerate cyclization, as demonstrated in pyridazine syntheses .

- Reflux Duration : Extend reflux time to 12–24 hours for complete conversion, monitored via TLC (silica gel, chloroform:methanol = 95:5) .

- Purification : Employ fractional recrystallization (chloroform/ethanol mixtures) to isolate high-purity crystals, as described for analogous pyridazine derivatives .

- Scale-Up Adjustments : Increase solvent volume proportionally (e.g., 15 mL/g substrate) to avoid precipitation during reflux .

Basic: What spectroscopic and crystallographic techniques are most effective in resolving ambiguities in the molecular conformation of this compound?

Methodological Answer:

- X-Ray Crystallography : Resolve intramolecular H-bonding (e.g., C–H⋯N interactions) and π–π stacking (3.6–3.7 Å) to confirm planarity, as validated for structurally similar pyridazines .

- NMR Spectroscopy : Use - HMBC to assign pyrazole and pyridazine ring protons, leveraging coupling patterns observed in 6-(1H-pyrazol-1-yl)pyridazine derivatives .

- DFT Calculations : Compare experimental bond lengths/angles with optimized geometries (B3LYP/6-31G*) to validate conformational stability .

Advanced: How do solvent polarity and reaction temperature influence the regioselectivity of pyrazole substitution in pyridazine derivatives?

Methodological Answer:

- Polar Solvents (e.g., DMF) : Favor nucleophilic attack at the 6-position of pyridazine due to enhanced stabilization of transition states, as seen in 3-chloro-6-(1H-pyrazol-1-yl)pyridazine syntheses .

- Non-Polar Solvents (e.g., Xylene) : Promote thermodynamic control, leading to 3-substitution via slower, reversible pathways .

- Temperature Effects : Higher temperatures (120–140°C) in xylene increase substitution rates but may reduce regioselectivity; optimize at 80–100°C for balanced outcomes .

Advanced: What strategies can reconcile contradictory bioactivity data reported for pyridazine derivatives with varying substituents at the 3- and 6-positions?

Methodological Answer:

- Structural-Activity Modeling : Use QSAR to correlate substituent electronegativity (e.g., thioether vs. amine groups) with bioactivity trends, as applied to antiplatelet pyridazinones .

- Meta-Analysis Frameworks : Cross-reference biological assays (e.g., MIC values for antibacterial activity) with crystallographic data to identify conformational biases in activity studies .

- Control for Solubility : Normalize activity data against logP values, as hydrophobicity differences in 3-thioether vs. 6-pyrazole groups may skew in vitro results .

Advanced: How can computational methods predict intermolecular interaction patterns in the crystal lattice of this compound?

Methodological Answer:

- Hirshfeld Surface Analysis : Map close contacts (e.g., H⋯N, S⋯C) to identify dominant packing forces, validated for ethyl 2-(pyridazinyl)acetate derivatives .

- Molecular Docking : Simulate π-stacking interactions using AutoDock Vina, parameterized with crystallographic data from 3-chloro-6-(1H-pyrazol-1-yl)pyridazine .

- DFT-D3 van der Waals Corrections : Improve accuracy of lattice energy calculations by incorporating dispersion forces critical for thioether-containing systems .

Advanced: What experimental controls are critical when assessing the thermal stability of thioether-containing pyridazine derivatives under catalytic hydrogenation?

Methodological Answer:

- Inert Atmosphere : Conduct reactions under argon to prevent oxidative degradation of the thioether group .

- Catalyst Screening : Compare Pd/C vs. Raney Ni efficiency, as sulfur poisoning varies with catalyst type .

- Post-Reaction Analysis : Use GC-MS to detect disulfide byproducts, which indicate partial decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.